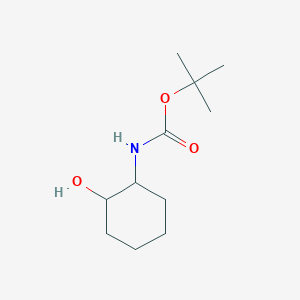

3-氨基-2-甲氧基苯酚

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that can offer insights into potential synthetic routes for 3-Amino-2-methoxyphenol. For instance, the practical synthesis of 2-amino-5-methoxylpropiophenone is achieved through a five-step process starting from 3-chloropropiophenone, which suggests that halogenated precursors could be useful in the synthesis of 3-Amino-2-methoxyphenol as well .

Molecular Structure Analysis

While the molecular structure of 3-Amino-2-methoxyphenol is not directly analyzed in the papers, the structure-related discussions of phosphino amino acids and protected nucleosides indicate the importance of functional groups and their positions on the aromatic ring, which affect the stability and reactivity of these molecules .

Chemical Reactions Analysis

The papers discuss various chemical reactions, including protection of amino groups in nucleosides and the synthesis of amino acid derivatives from phosphinophenols. These reactions highlight the selective conditions required for successful synthesis and the potential for creating a variety of derivatives, which could be relevant when considering the reactivity of the amino and methoxy groups in 3-Amino-2-methoxyphenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-2-methoxyphenol can be inferred from the properties of similar compounds discussed in the papers. For example, the water solubility of phosphino amino acids is noted to increase with the number of hydrophilic groups, suggesting that the presence of an amino and a methoxy group in 3-Amino-2-methoxyphenol may also influence its solubility . Additionally, the stability of N-protected derivatives of nucleosides towards acids could provide insights into the stability of 3-Amino-2-methoxyphenol under various conditions .

科学研究应用

1. 寡核苷酸的合成

3-氨基-2-甲氧基苯酚衍生物已被用于改进寡核苷酸的合成。3-甲氧基-4-苯氧基苯甲酰基团,一个相关化合物,在核苷中用于氨基保护,表现出在合成条件下的高选择性和稳定性。这在通过磷酸三酯方法进行寡核苷酸的固相合成中特别有用,提供了高脂溶性和较温和的去保护条件等优势(Mishra & Misra, 1986)。

2. 热化学和分子间氢键

对甲氧基苯酚的研究,包括3-甲氧基苯酚,揭示了它们作为抗氧化剂和生物活性分子中结构片段的作用。这些化合物能够形成强烈的分子间和分子内氢键。已广泛研究了热化学性质,如生成焓和蒸汽压,揭示了这些化合物中性质和结构之间的关系(Varfolomeev et al., 2010)。

3. 抗肿瘤活性

3-氨基-2-甲氧基苯酚衍生物显示出作为微管靶向抗肿瘤剂的潜力。某些化合物,包括具有3-氨基-4-甲氧基苯基团的化合物,在乳腺癌细胞中表现出强效的抗增殖作用,并破坏微管结构,诱导凋亡。这些发现对于开发新的抗肿瘤药物具有重要意义(Greene et al., 2016)。

4. 环境应用

3-氨基-2-甲氧基苯酚结构已应用于环境科学,特别是在使用改性活性炭吸附回收钴方面。通过与相关化合物(如3-氨基苯酚)对吸附剂进行化学修饰,增强了从水溶液中去除重金属离子的效率,表明其在水处理技术中的潜力(Gunjate et al., 2020)。

5. 生化和微生物研究

在微生物研究中,对3-甲氧基苯酚衍生物进行了研究,探讨了它们在酶反应和抗微生物活性中的作用。这些化合物参与了某些细菌中的甲基转移等反应,展示了它们在微生物代谢中的生化重要性(Engelmann et al., 2001)。

安全和危害

未来方向

The future directions of 3-Amino-2-methoxyphenol research could involve its potential use as an anti-inflammatory agent . Furthermore, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which could lead to the preparation of complex m-aryloxy phenols with functional groups .

属性

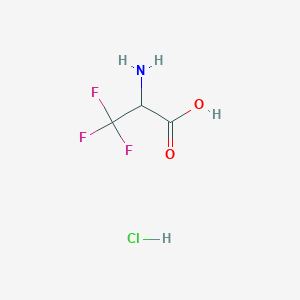

IUPAC Name |

3-amino-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRKJVRJTVKUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-methoxyphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)

![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)